molecular formula C15H25NO5 B6772619 N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide

Cat. No.: B6772619
M. Wt: 299.36 g/mol
InChI Key: DIHPICRYADUQCQ-UHFFFAOYSA-N
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Description

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both spiro and oxolane rings in its structure contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-3-20-12-9-11(15(12)5-4-7-21-15)16-13(17)14(18-2)6-8-19-10-14/h11-12H,3-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPICRYADUQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C12CCCO2)NC(=O)C3(CCOC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 3-ethoxy-5-oxaspiro[3.4]octan-1-one.

    Introduction of the Oxolane Ring:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency . Additionally, the oxolane ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)-3-methoxyoxolane-3-carboxamide stands out due to its combination of spirocyclic and oxolane rings, which confer unique chemical properties and reactivity. This dual-ring structure is less common among similar compounds, making it a valuable candidate for various applications in research and industry.

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